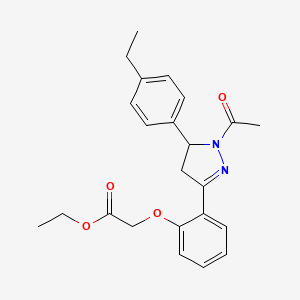

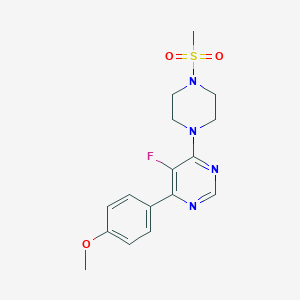

![molecular formula C6H9N3 B2796875 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine CAS No. 2383967-91-5](/img/structure/B2796875.png)

4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” is a chemical compound that has been synthesized and studied for its potential applications in medicinal chemistry . It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated . A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo [1,5- a ]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo [1,5- a ]pyrimidines with excellent enantioselectivities of up to 98% ee .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” is complex, with a scaffold based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involving “4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” are complex and involve multiple steps. The synthesis process involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo [1,5- a ]pyrimidines has been realized for the first time by two strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” include a density of 1.3±0.1 g/cm3, boiling point of 262.8±28.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.1±3.0 kJ/mol, flash point of 112.7±24.0 °C, index of refraction of 1.689, molar refractivity of 35.2±0.5 cm3, and a polar surface area of 30 Å2 .Scientific Research Applications

Antiviral Research

The compound has been found to be a potential antiviral agent, specifically against Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, a lead compound was able to inhibit HBV DNA viral load through oral administration .

Medicinal Chemistry

The compound serves as an important building block in medicinal chemistry. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold has been synthesized in a cost-efficient manner . The possibility of introducing different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings, has been demonstrated .

Drug Development

The compound is used in the development of drugs due to its ability to be functionalized in different positions of its pyrazole and/or piperazine rings . This allows for the creation of a wide range of drugs with varying properties and uses.

Research on Emerging Contaminants

While there’s no direct mention of the compound in this context, it’s worth noting that compounds like this one are often studied in the context of emerging contaminants (ECs). ECs, such as pharmaceutical residues, are becoming increasingly prominent pollutants as industrialization and urbanization accelerate .

Water Treatment Technologies

Again, while there’s no direct mention of the compound in this context, similar compounds are often used in water treatment technologies. They can help address challenges posed by ECs .

Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of sophisticated structural motifs needed in modern medicinal chemistry .

Safety and Hazards

The safety data sheet indicates that “4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for “4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine” could involve further exploration of its potential applications in medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

properties

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHAKTUKHJVSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=NN2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)

![N-Tert-butyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2796795.png)

![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)

![5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2796811.png)